2-chloro-N-(2-chlorobenzyl)-N-(pyridin-2-yl)benzamide
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Overview
Description
2-Chloro-N-[(2-chlorophenyl)methyl]-N-(pyridin-2-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with chloro and pyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(2-chlorophenyl)methyl]-N-(pyridin-2-yl)benzamide typically involves the reaction of 2-chloronicotinoyl isocyanate with 2-chloroaniline in the presence of a suitable solvent like dichloromethane. The reaction mixture is stirred at room temperature overnight, followed by solvent evaporation and recrystallization from ethanol to obtain the desired product as colorless block crystals .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[(2-chlorophenyl)methyl]-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines or thiols, typically under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
2-Chloro-N-[(2-chlorophenyl)methyl]-N-(pyridin-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Material Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(2-chlorophenyl)methyl]-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-[(2-chlorophenyl)carbamoyl]nicotinamide: Shares a similar core structure but differs in the functional groups attached.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Another benzamide derivative with different substituents.
Uniqueness
2-Chloro-N-[(2-chlorophenyl)methyl]-N-(pyridin-2-yl)benzamide is unique due to its specific combination of chloro and pyridinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C19H14Cl2N2O |
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Molecular Weight |
357.2 g/mol |
IUPAC Name |
2-chloro-N-[(2-chlorophenyl)methyl]-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C19H14Cl2N2O/c20-16-9-3-1-7-14(16)13-23(18-11-5-6-12-22-18)19(24)15-8-2-4-10-17(15)21/h1-12H,13H2 |
InChI Key |
JVEDLQLNLMHMFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=CC=C3Cl)Cl |
Origin of Product |
United States |
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